molecular formula C10H7BrFNO2 B1409681 Ethyl 4-bromo-3-cyano-5-fluorobenzoate CAS No. 1805484-68-7

Ethyl 4-bromo-3-cyano-5-fluorobenzoate

Cat. No.: B1409681
CAS No.: 1805484-68-7
M. Wt: 272.07 g/mol
InChI Key: YAKMTWOGYHKELW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-bromo-3-cyano-5-fluorobenzoate is an organic compound with the molecular formula C10H7BrFNO2 It is a derivative of benzoic acid, featuring a bromine, cyano, and fluorine substituent on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-3-cyano-5-fluorobenzoate typically involves the esterification of 4-bromo-3-cyano-5-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available precursors. The process includes bromination, cyanation, and fluorination steps, followed by esterification. Each step is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-3-cyano-5-fluorobenzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzoates.

    Reduction: Formation of 4-bromo-3-amino-5-fluorobenzoate.

    Hydrolysis: Formation of 4-bromo-3-cyano-5-fluorobenzoic acid.

Scientific Research Applications

Ethyl 4-bromo-3-cyano-5-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-3-cyano-5-fluorobenzoate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects are determined by its interaction with molecular targets such as enzymes or receptors, which can lead to changes in cellular processes.

Comparison with Similar Compounds

Ethyl 4-bromo-3-cyano-5-fluorobenzoate can be compared with similar compounds such as:

    Ethyl 3-bromo-5-fluorobenzoate: Lacks the cyano group, leading to different reactivity and applications.

    Ethyl 4-bromo-3-fluorobenzoate:

    Ethyl 3-bromo-4-cyano-5-fluorobenzoate: Similar structure but different substitution pattern, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

ethyl 4-bromo-3-cyano-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO2/c1-2-15-10(14)6-3-7(5-13)9(11)8(12)4-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKMTWOGYHKELW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)F)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-bromo-3-cyano-5-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-bromo-3-cyano-5-fluorobenzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-bromo-3-cyano-5-fluorobenzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-bromo-3-cyano-5-fluorobenzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-bromo-3-cyano-5-fluorobenzoate
Reactant of Route 6
Ethyl 4-bromo-3-cyano-5-fluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.